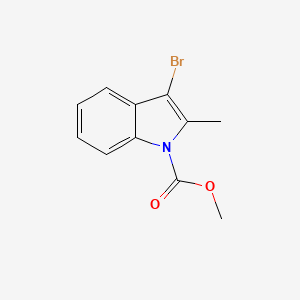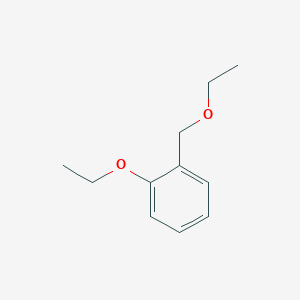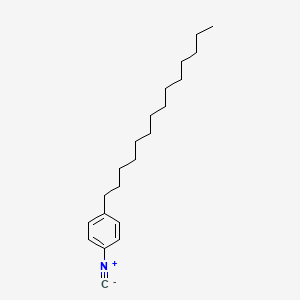![molecular formula C29H36O2 B12553492 Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- CAS No. 160094-48-4](/img/structure/B12553492.png)
Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-: is an organic compound that belongs to the class of alkoxybenzenes. This compound features a benzene ring substituted with a dodecyloxy group and a butadiynyl chain that is further substituted with a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and potentially medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- typically involves multiple steps:
Formation of the dodecyloxybenzene: This can be achieved by reacting dodecanol with benzene in the presence of a strong acid catalyst, such as sulfuric acid, to form the dodecyloxybenzene.
Synthesis of the butadiynyl chain: The butadiynyl chain can be synthesized through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.
Final coupling: The final step involves coupling the dodecyloxybenzene with the butadiynyl chain substituted with the methoxyphenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of green chemistry principles to minimize waste and environmental impact would be considered.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the butadiynyl chain, converting it into a more saturated hydrocarbon chain.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents.
Medicine
Industry
In materials science, the compound may be used in the development of advanced materials, such as liquid crystals or organic semiconductors, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butadiynyl chain and methoxyphenyl group could play a role in binding to these targets, while the dodecyloxy group may influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(dodecyloxy)-4-[4-(4-hydroxyphenyl)-1,3-butadiynyl]-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-(dodecyloxy)-4-[4-(4-aminophenyl)-1,3-butadiynyl]-: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
160094-48-4 |
|---|---|
Molekularformel |
C29H36O2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
1-dodecoxy-4-[4-(4-methoxyphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C29H36O2/c1-3-4-5-6-7-8-9-10-11-14-25-31-29-23-19-27(20-24-29)16-13-12-15-26-17-21-28(30-2)22-18-26/h17-24H,3-11,14,25H2,1-2H3 |
InChI-Schlüssel |
LLKVDSNGTGUPNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
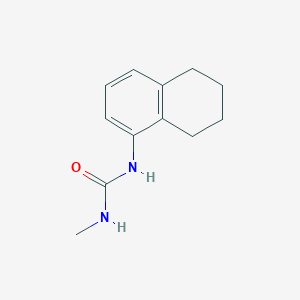

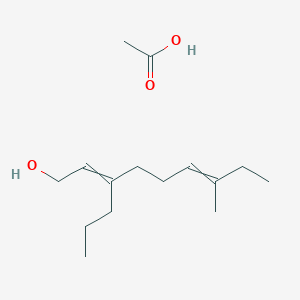
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

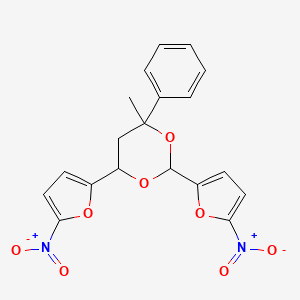
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
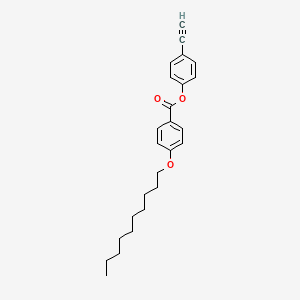
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
